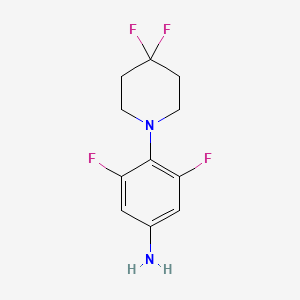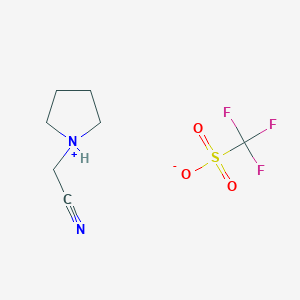
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate is C7H11F3N2O3S . Its average mass is 260.234 Da and its monoisotopic mass is 260.044250 Da .Physical And Chemical Properties Analysis
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate is a solid substance . It should be stored under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
- Trifluoromethanesulfonic (triflic) acid, closely related to the compound , has been used as an excellent catalyst for inducing cyclisations in organic compounds, leading to the efficient formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002).
- Pyridinium salts like 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate have been synthesized and used for C(sp2)-H difluoromethoxylation of (hetero)arenes, which is significant for the development of pharmacologically relevant compounds (Lin & Prakash, 2022).
Electropolymerization
- Ionic liquids like 1-ethyl-3-methylimidazolium trifluoromethanesulfonate have been used for electropolymerization, significantly increasing polymerization rate, electrochemical capacity, and electroconductivity (Sekiguchi, Atobe, & Fuchigami, 2002).
Reagent in Organic Synthesis
- N-substituted pyridinium salts, a category to which our compound of interest belongs, are valuable reagents in organic synthesis. Their structural stability and reactivity make them versatile for various organic reactions (Shapiro et al., 2018).
Asymmetric Synthesis
- Compounds like (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine have been used as organocatalysts in asymmetric synthesis, demonstrating high efficiency and stereoselectivity (Singh et al., 2013).
Ionic Liquids and Catalysis
- Nitrile-functionalized pyridinium cations, similar to the compound , have been synthesized and characterized for their use in ionic liquids. These compounds have potential applications in various chemical reactions due to their unique properties (Xie, Guan, Pook, & Gjikaj, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-pyrrolidin-1-ium-1-ylacetonitrile;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.CHF3O3S/c7-3-6-8-4-1-2-5-8;2-1(3,4)8(5,6)7/h1-2,4-6H2;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSASHBHHZNQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](C1)CC#N.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)
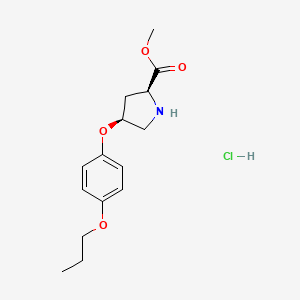
![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)


![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)
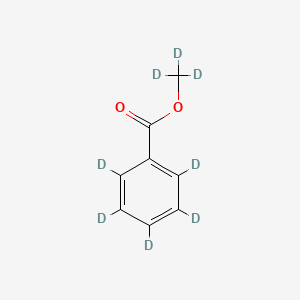
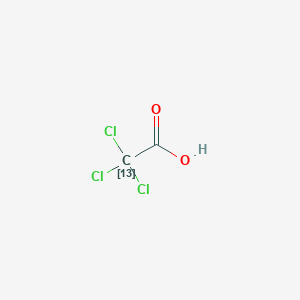
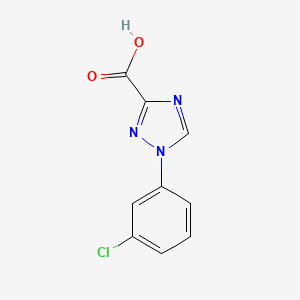
![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)
